molecular formula C16H30O3 B1584505 Octanoic anhydride CAS No. 623-66-5

Octanoic anhydride

Cat. No.: B1584505
CAS No.: 623-66-5
M. Wt: 270.41 g/mol
InChI Key: RAFYDKXYXRZODZ-UHFFFAOYSA-N
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Description

Octanoic anhydride, also known as caprylic anhydride, is an organic compound with the molecular formula (C_{16}H_{30}O_{3}). It is derived from octanoic acid, a fatty acid commonly found in various animal and plant fats. This compound is a clear liquid at room temperature and is primarily used in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octanoic anhydride can be synthesized through several methods:

    Reaction of Octanoic Acid with Acetic Anhydride: This method involves heating octanoic acid with acetic anhydride at elevated temperatures to form this compound and acetic acid as a byproduct.

    Reaction of Octanoic Acid with Ketene: This method involves the reaction of octanoic acid with ketene to form this compound. This reaction typically occurs at high temperatures and requires a catalyst.

    Reaction of Octanoic Acid with Phosphorus Pentoxide: This method involves the dehydration of octanoic acid using phosphorus pentoxide as a dehydrating agent.

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of octanoic acid with acetic anhydride or ketene. These methods are preferred due to their efficiency and scalability.

Types of Reactions:

    Hydrolysis: this compound reacts with water to form octanoic acid.

    Alcoholysis: Reacts with alcohols to form esters and octanoic acid.

    Aminolysis: Reacts with amines to form amides and octanoic acid.

    Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Water: For hydrolysis reactions.

    Alcohols (e.g., methanol, ethanol): For alcoholysis reactions.

    Amines (e.g., ammonia, primary and secondary amines): For aminolysis reactions.

    Lithium Aluminum Hydride: For reduction reactions.

Major Products:

    Octanoic Acid: Formed in hydrolysis, alcoholysis, and aminolysis reactions.

    Esters: Formed in alcoholysis reactions.

    Amides: Formed in aminolysis reactions.

    Primary Alcohols: Formed in reduction reactions.

Scientific Research Applications

Octanoic anhydride has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including esters and amides.

    Pharmaceuticals: Used in the synthesis of prodrugs and other pharmaceutical intermediates.

    Polymer Chemistry: Used in the modification of polymers to introduce octanoic acid functionalities.

    Biochemistry: Used in the study of enzyme-catalyzed reactions involving fatty acids.

Mechanism of Action

Octanoic anhydride exerts its effects primarily through nucleophilic acyl substitution reactions. The mechanism involves the nucleophilic attack on the carbonyl carbon of the anhydride, followed by the elimination of a carboxylate ion. This mechanism is common in reactions with water, alcohols, and amines.

Comparison with Similar Compounds

    Acetic Anhydride: A simpler anhydride with two acetic acid molecules.

    Propionic Anhydride: An anhydride derived from propionic acid.

    Butyric Anhydride: An anhydride derived from butyric acid.

Uniqueness of Octanoic Anhydride:

    Longer Carbon Chain: this compound has a longer carbon chain compared to acetic, propionic, and butyric anhydrides, which affects its reactivity and physical properties.

    Applications: Its longer carbon chain makes it more suitable for applications involving fatty acid derivatives and polymer modifications.

Properties

IUPAC Name

octanoyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H30O3/c1-3-5-7-9-11-13-15(17)19-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RAFYDKXYXRZODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70211363
Record name Octanoic anhydride
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Molecular Weight

270.41 g/mol
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CAS No.

623-66-5
Record name Octanoic anhydride
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Record name Octanoic anhydride
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Record name Octanoic anhydride
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Record name Octanoic anhydride
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Synthesis routes and methods

Procedure details

A glass reactor of 500 ml. capacity and equipped with a mechanical stirrer, temperature control means and a Dean-Stark type condenser was employed. To the reactor were charged 43.5 g. (300 millimols) of octanoic acid and 0.74 g. (3 m mols) of Co(OAc)2.4H2O. About 7 ml. of heptane was also added to the reactor and the Dean-Stark tube was filled with heptane. The reaction mixture was stirred vigorously and heated to 200° C. and nitrogen was bubbled through the reaction mixture at the rate of 50 cc/minute. The reaction was allowed to proceed for 3 hours under these conditions during which about 1 ml of H2O was collected in the Dean-Stark tube. Infrared analysis of the reaction mixture at the end of the 3 hour reaction period showed bands characteristic of the anhydride at 1825 and 1760 cm-1. GLC analysis of the reaction mixture showed that about 12% of the octanoic acid was converted to its anhydride to give 18 m mols of octanoic acid anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does octanoic anhydride contribute to creating water-resistant cellulose materials?

A1: this compound can be used to modify cellulose and make it more hydrophobic []. This process, known as esterification, involves reacting this compound with the hydroxyl groups present in cellulose []. This reaction can be facilitated through high-pressure molding at elevated temperatures []. The resulting grafted cellulose exhibits an increased water contact angle, indicating enhanced water resistance []. This modification also impacts the material's mechanical properties [].

Q2: How does the presence of polyethylene glycol (PEG) affect the hydrolysis of this compound?

A2: Interestingly, the impact of PEG on this compound hydrolysis is chain-length dependent []. While PEG presence generally decreases the hydrolysis rate for shorter-chain fatty acid anhydrides like this compound, it increases the rate for longer-chain anhydrides like lauric anhydride []. This behavior is attributed to PEG's influence on the critical aggregation concentration of the hydrolyzed fatty acids []. PEG promotes the formation of vesicles from long-chain fatty acids, creating a more hydrophobic environment that facilitates the solubilization and subsequent hydrolysis of the corresponding anhydrides [].

Q3: What analytical techniques are useful for studying the esterification of cellulose with this compound?

A3: Several techniques can be used to analyze the success and extent of cellulose modification with this compound. Infrared (IR) spectroscopy helps confirm the esterification reaction by identifying characteristic peaks associated with the newly formed ester bonds []. Determining the degree of substitution, which quantifies the average number of hydroxyl groups substituted per cellulose unit, provides an accurate measure of the modification extent []. Measuring the water contact angle offers insights into the modified cellulose's hydrophobicity [].

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